molecular formula C9H8BrCl B1456986 4-bromo-1-chloro-2,3-dihydro-1H-indene CAS No. 1056894-43-9

4-bromo-1-chloro-2,3-dihydro-1H-indene

Cat. No.: B1456986
CAS No.: 1056894-43-9
M. Wt: 231.51 g/mol
InChI Key: NRJRPZZLWBIXEK-UHFFFAOYSA-N
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Description

“4-bromo-1-chloro-2,3-dihydro-1H-indene” is a chemical compound. It is a derivative of indane, which is an organic compound with the formula C6H4(CH2)3 . The compound “this compound” has a molecular weight of 245.5 .


Synthesis Analysis

The synthesis of this compound can be achieved through the bromination of 4-chloro-1-indanone under various conditions. This process results in the production of mono- and dibromo derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C9H6BrClO . The InChI code for this compound is 1S/C9H6BrClO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 .


Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For instance, cyanation of 2-bromo-4-chloro-1-indanone followed by reduction can yield (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.07 g/mol . The compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Chemical Modification

The compound "4-bromo-1-chloro-2,3-dihydro-1H-indene" is a topic of interest in the field of organic chemistry, specifically in the synthesis and chemical modification of halogenated indenes. A study by Jasouri et al. (2010) explored the selective bromination of 4-chloro-1-indanone, leading to the synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. This research demonstrates the potential of halogenated indenes as intermediates in organic synthesis, highlighting the versatility of such compounds in chemical reactions (Jasouri, Khalafy, Badali, & Piltan, 2010).

Photochromic and Photomagnetic Properties

Another study focused on the synthesis and properties of brominated 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones, where the bromination of the methyl group on the benzene rings significantly affected the compound's properties. The research by Chen et al. (2010) investigated the photochromic and photomagnetic properties of these compounds, demonstrating how halogen substitution can alter the physical characteristics of indene derivatives, making them suitable for applications in materials science (Chen, Pang, Cheng, Wang, Han, & Meng, 2010).

Crystal Structure Analysis

The crystal structure and molecular arrangement of halogen-substituted compounds, including those similar to this compound, have been studied to understand their geometrical configurations and potential applications in materials science. A study by Jotani et al. (2019) on 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue provided insights into the crystal structure and Hirshfeld surface analysis, contributing to the knowledge of molecular interactions and structural properties of such compounds (Jotani, Lee, Lo, & Tiekink, 2019).

Mechanism of Action

Mode of Action

    Similar to other indene derivatives, 4-bromo-1-chloro-2,3-dihydro-1H-indene readily undergoes electrophilic substitution reactions due to the delocalization of π-electrons in its benzene-like ring . This property allows it to interact with various biological molecules. The benzylic position of indene compounds can participate in radical reactions, such as bromination or chlorination. For example, the benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene .

Resulting Changes: The specific changes induced by this compound’s interaction with its targets would depend on the context and the specific receptors or enzymes involved. These changes could include alterations in cellular signaling pathways, gene expression, or enzymatic activity.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and overall action.

Properties

IUPAC Name

4-bromo-1-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJRPZZLWBIXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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